BenchChemオンラインストアへようこそ!

5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole

Anticancer 1,2,4-Triazole Structure-Activity Relationship

5-Ethyl-3-(furan-3-yl)-1H-1,2,4-triazole (molecular formula C8H9N3O, molecular weight 163.18 g/mol) is a heterocyclic small molecule comprising a 1,2,4-triazole core substituted with an ethyl group at position 5 and a furan-3-yl moiety at position 3. The compound belongs to the broader class of furan-substituted 1,2,4-triazoles, a scaffold recognized for its potential across antimicrobial, antiproliferative, and antioxidant applications.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B7587592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCCC1=NC(=NN1)C2=COC=C2
InChIInChI=1S/C8H9N3O/c1-2-7-9-8(11-10-7)6-3-4-12-5-6/h3-5H,2H2,1H3,(H,9,10,11)
InChIKeyGCNUISPGPXVLDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-(furan-3-yl)-1H-1,2,4-triazole: Core Chemical Identity, Physicochemical Baseline, and Procurement Context


5-Ethyl-3-(furan-3-yl)-1H-1,2,4-triazole (molecular formula C8H9N3O, molecular weight 163.18 g/mol) is a heterocyclic small molecule comprising a 1,2,4-triazole core substituted with an ethyl group at position 5 and a furan-3-yl moiety at position 3 . The compound belongs to the broader class of furan-substituted 1,2,4-triazoles, a scaffold recognized for its potential across antimicrobial, antiproliferative, and antioxidant applications [1]. The combination of an electron-rich furan ring with the hydrogen-bond-capable triazole core distinguishes this compound from simpler alkyl- or aryl-triazoles, providing a unique pharmacophore geometry that influences target binding and physicochemical properties. However, peer-reviewed quantitative comparative data for this specific derivative remain extremely scarce, and its differentiation must currently be inferred from class-level structure-activity relationship (SAR) evidence rather than from direct head-to-head studies against named comparators [1].

Why Generic Substitution of 5-Ethyl-3-(furan-3-yl)-1H-1,2,4-triazole with Other In-Class Triazoles Risks Activity Loss


Furan-substituted 1,2,4-triazoles exhibit pronounced structure-dependent variations in antiproliferative potency and antioxidant capacity, as demonstrated by SAR studies on congeneric series [1]. For instance, among 24 furan-based triazole and thiosemicarbazide analogs, IC50 values against the HeLa cervical cancer cell line spanned from 8.81 µM to >100 µM, depending on subtle changes in the N-alkyl and aryl substitution pattern [1]. Similarly, alkyl derivatives of furan-triazole-3-thiols show divergent physicochemical profiles—solubility, logP, and stability—that directly impact formulation and in vivo applicability [2]. Therefore, a simple replacement of 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole with a 5-methyl, 5-unsubstituted, or alternative heteroaryl (e.g., thiophene, phenyl) analog cannot be assumed to preserve pharmacological or physicochemical performance without experimental confirmation. The subsequent evidence sections identify the few quantified differentiators available for this specific compound and candidly acknowledge evidentiary gaps.

Quantitative Differentiation Evidence for 5-Ethyl-3-(furan-3-yl)-1H-1,2,4-triazole: Comparator-Benchmarked Data Tables


Antiproliferative Activity Against HeLa Cervical Cancer Cells: Class-Level SAR Rank for Furan-1,2,4-Triazoles

In a series of 12 furan-based 1,2,4-triazoles (compounds 13–24), the most active derivative (compound 15) exhibited an IC50 of 8.81 ± 0.28 µM against the HeLa cervical cancer cell line [1]. While the exact structure of compound 15 is not reported as 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole, the class-wide SAR indicates that N-alkyl substitution on the triazole ring significantly modulates potency, with inactive compounds showing IC50 values >100 µM [1]. Direct quantitative data for the target compound itself are absent from the primary literature, positioning it as a candidate for screening within this established SAR framework.

Anticancer 1,2,4-Triazole Structure-Activity Relationship

Antioxidant Capacity of Furan-1,2,4-Triazoles: Lipid Peroxidation Inhibition Data

In the same series, triazole derivatives 15, 18, 19, 20, 21, and 22 exhibited the highest lipid peroxidation inhibitory activity, outperforming several thiosemicarbazide precursors [1]. The most active thiosemicarbazides showed IC50 values of 21.80 ± 0.69 µM (compound 3), 26.49 ± 0.61 µM (compound 10), and 29.07 ± 0.52 µM (compound 9) [1]. Quantitative data for the target compound are not available, but the class-level evidence suggests furan-triazole hybrids are privileged scaffolds for antioxidant design.

Antioxidant Lipid Peroxidation Triazole

Physicochemical Property Range for Furan-Triazole-3-Thiol Alkyl Derivatives: Hydrolytic Stability and Solubility Trends

Danilchenko et al. (2016) synthesized a series of 4-amino-5-(furan-2- or 2-methylfuran-3-yl)-1,2,4-triazole-3-thiol alkyl derivatives and characterized their individual physicochemical properties, including elemental composition, NMR spectra, and chromatographic purity [1]. The study confirms that alkyl chain length and furan substitution position significantly affect solubility and stability profiles. Although 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole itself is the non-thiol parent heterocycle, the data suggest that the furan-3-yl substitution pattern confers distinct electronic and steric properties compared to furan-2-yl analogs, potentially influencing reactivity and biological target engagement [1].

Physicochemical properties Triazole-thiol Solubility

In Silico Drug-Likeness and ADME Predictions for Furan-1,2,4-Triazole Congeners: SwissADME Benchmarking

Sıcak (2021) computed SwissADME parameters for all 24 furan-based thiosemicarbazides and 1,2,4-triazoles, including molecular weight, TPSA, logP, hydrogen bond donors/acceptors, and violations of Lipinski's Rule of Five [1]. The majority of triazole derivatives (13–24) fell within favorable drug-like space, with no major bioavailability warnings. For 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole (MW 163.18, TPSA ≈ 55 Ų, HBD = 1, HBA = 3, logP ≈ 1.2), these predicted properties position it as a compliant fragment-like molecule suitable for further elaboration [1]. However, direct experimental ADME data are lacking.

SwissADME Drug-likeness Pharmacokinetics

Recommended Application Scenarios for 5-Ethyl-3-(furan-3-yl)-1H-1,2,4-triazole Based on Quantified Evidence


Fragment-Based Anticancer Lead Discovery: Screening Against HeLa and Other Solid Tumor Lines

Given the class-level SAR demonstrating sub-10 µM antiproliferative activity for optimized furan-triazole hybrids against HeLa cervical cancer cells [1], 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole is best deployed as a fragment or early lead scaffold in medium-throughput antiproliferative screening cascades. Its low molecular weight (163.18 Da) and favorable drug-likeness predictions [1] make it suitable for fragment growing or merging strategies. Users should benchmark any obtained IC50 values against compound 15 (8.81 µM) as a positive intra-class control [1].

Antioxidant Capacity Screening in Lipid Peroxidation Models

The established antioxidant activity of structurally related furan-1,2,4-triazoles in lipid peroxidation inhibition assays [1] supports the inclusion of this compound in antioxidant screening panels. Researchers should employ standardized liver microsome or linoleic acid peroxidation assays with Trolox or ascorbic acid as inter-assay controls. Until direct IC50 data are generated, procurement should be considered exploratory rather than confirmatory.

Physicochemical Profiling and Formulation Pre-Development for Furan-Triazole Scaffolds

The distinct furan-3-yl regiochemistry and lack of a thiol/thione functionality differentiate this compound from the more extensively characterized 1,2,4-triazole-3-thione derivatives (e.g., Tryfuzol-related compounds) [2]. This makes it a valuable comparator in solubility, logP, and metabolic stability panels aimed at mapping the property landscape of furan-triazole hybrids. Procurement is recommended for laboratories building structure-property relationship (SPR) datasets to guide lead optimization.

Synthetic Methodology Development: 3,5-Disubstituted 1,2,4-Triazole Library Construction

As a 3,5-disubstituted 1,2,4-triazole bearing a heteroaryl substituent, this compound serves as a reference standard in the development of regioselective synthetic routes (e.g., cyclocondensation of furan carbohydrazide with ethyl imidate equivalents) [3]. Its procurement is particularly relevant for academic and industrial labs validating new triazole synthetic methodologies where unambiguous structural assignment via ¹H/¹³C NMR is critical.

Quote Request

Request a Quote for 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.